Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 5-iodo-2-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO3/c1-12-7(11)5-2-4(8)3-9-6(5)10/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUKGFMYVHZDEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CNC1=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377460 | |

| Record name | Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116387-40-7 | |

| Record name | Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-5-iodo-nicotinic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate

CAS Number: 116387-40-7

Introduction

Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate is a halogenated derivative of the 2-pyridone scaffold, a class of heterocyclic compounds recognized for its significant and diverse biological activities. The 2-pyridone core is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals. These compounds and their derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, antitumor, and anti-inflammatory effects. The introduction of an iodine atom at the 5-position of the pyridone ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capabilities, which in turn can modulate its biological activity and potential as a drug candidate or a key intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A summary of the known quantitative data for Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate is presented in the table below.

| Property | Value | Reference |

| CAS Number | 116387-40-7 | |

| Molecular Formula | C₇H₆INO₃ | |

| Molecular Weight | 279.03 g/mol | |

| Melting Point | 199-201 °C | |

| Appearance | White to light yellow solid | |

| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 3.97 (s, 3H), 8.33 (brs, 1H), 8.43 (d, J=2.4Hz, 1H) |

Experimental Protocols

Synthesis of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate

A common and effective method for the synthesis of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate involves the direct iodination of the corresponding 2-pyridone precursor.

Materials:

-

Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate (also known as Methyl 2-hydroxynicotinate)

-

N-Iodosuccinimide (NIS)

-

Dichloromethane (DCM)

-

Ethyl acetate

Procedure:

-

Dissolve Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate (1 equivalent) in dichloromethane at room temperature.

-

Add N-Iodosuccinimide (NIS) (1.9 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 16 hours.

-

After the reaction is complete, as monitored by an appropriate technique (e.g., TLC), remove the solvent by evaporation under reduced pressure.

-

Add ethyl acetate to the residue and heat the mixture under reflux for 2 hours.

-

Cool the mixture, which should result in the precipitation of the product.

-

Collect the solid product by filtration and wash with cold ethyl acetate.

-

Dry the product under vacuum to yield Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate as a white solid.

Logical Relationships in Synthesis

The synthesis of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate is a straightforward electrophilic aromatic substitution reaction. The workflow can be visualized as follows:

Potential Applications in Drug Development and Medicinal Chemistry

The 2-pyridone scaffold is a versatile building block in drug discovery, known to interact with a variety of biological targets.[1][2][3][4] The introduction of a halogen atom, such as iodine, can enhance biological activity through various mechanisms, including increased binding affinity to target proteins via halogen bonding and improved pharmacokinetic properties.

While specific biological targets for Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate have not been extensively reported in the available literature, the broader class of substituted 2-pyridones has shown promise in several therapeutic areas:

-

Anticancer Agents: Many 2-pyridone derivatives have been synthesized and evaluated for their anticancer properties.[1][2] They can induce apoptosis and inhibit cell cycle progression in various cancer cell lines. The iodinated nature of the title compound makes it an interesting candidate for further investigation in this area.

-

Antimicrobial Agents: The 2-pyridone nucleus is a key component of several antibacterial and antifungal compounds. Halogenation can often enhance the antimicrobial potency of organic molecules.

-

Enzyme Inhibition: Pyridinone-containing molecules have been developed as inhibitors for a range of enzymes, including kinases, which are critical targets in oncology and inflammatory diseases.

The logical relationship for the role of this compound as a building block in drug discovery can be visualized as follows:

Conclusion

Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate is a valuable synthetic intermediate with significant potential in the field of medicinal chemistry. Its synthesis is well-established, and the presence of the iodinated 2-pyridone core suggests a high likelihood of interesting biological activity. While further research is needed to fully elucidate its specific biological targets and therapeutic potential, this compound represents a promising starting point for the development of novel drug candidates. The detailed information provided in this guide serves as a foundational resource for researchers aiming to explore the chemical and biological properties of this and related compounds.

References

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 3. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential applications of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate, a compound of interest for researchers, scientists, and professionals in drug development. While specific experimental data for this exact molecule is limited in publicly available literature, this guide consolidates information on its structural features, proposes a viable synthetic pathway based on established methodologies for related compounds, and discusses its potential biological significance.

Chemical Structure and Identification

Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate is a heterocyclic organic compound. Its structure features a dihydropyridine ring substituted with an iodine atom, a methyl carboxylate group, and an oxo group.

Table 1: Chemical Identifiers for Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate

| Identifier | Value |

| IUPAC Name | Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate |

| CAS Number | 116387-40-7 |

| Molecular Formula | C₇H₆INO₃ |

| Molecular Weight | 279.03 g/mol |

| SMILES String | COC(=O)C1=CC(I)=CNC1=O |

| InChI Key | Not readily available |

Physicochemical Properties

Specific, experimentally determined physicochemical properties for Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate are not widely reported. However, based on its structure, the following properties can be inferred.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic |

| Physical State | Likely a solid at room temperature. |

| Melting Point | Expected to be relatively high due to the planar heterocyclic core and potential for intermolecular interactions. For comparison, related 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives have melting points in the range of 155-270 °C[1]. |

| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents like DMSO and DMF. |

| pKa | The N-H proton is expected to be weakly acidic. |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate is not available in the reviewed literature. However, a plausible synthetic route can be designed based on well-established methods for the synthesis of substituted 2-pyridones and subsequent iodination.[2][3][4][5][6]

The proposed synthesis involves a multi-step process, likely starting from a suitable precursor to form the 2-pyridone ring, followed by an electrophilic iodination step.

Proposed Synthetic Workflow

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate

This step would likely follow a variation of the Guareschi-Thorpe condensation or a similar cyclization reaction.

-

Reactants: A suitable β-ketoester (e.g., dimethyl 2-oxoglutaconate) and an amine source (e.g., ammonia or a protected amine).

-

Solvent: A high-boiling point solvent such as ethanol or acetic acid.

-

Procedure:

-

The β-ketoester and amine source are dissolved in the solvent.

-

The mixture is heated under reflux for several hours to facilitate the cyclocondensation reaction.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is precipitated, filtered, and purified by recrystallization or column chromatography.

-

Step 2: Iodination of Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate

This step involves the electrophilic substitution of a hydrogen atom on the pyridine ring with an iodine atom. The 5-position is a likely site for substitution due to the directing effects of the existing functional groups.

-

Reactants: Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate, an iodinating agent (e.g., molecular iodine, I₂), and an oxidizing agent (e.g., iodic acid, HIO₃, or nitric acid) to generate the electrophilic iodine species.[7]

-

Solvent: An acidic medium, such as sulfuric acid or acetic acid, is often used to facilitate the reaction.

-

Procedure:

-

The starting pyridone is dissolved in the acidic solvent.

-

The iodinating and oxidizing agents are added portion-wise while maintaining the reaction temperature.

-

The reaction is stirred at a specific temperature (ranging from room temperature to elevated temperatures) for a period determined by reaction monitoring (TLC or LC-MS).

-

After completion, the reaction is quenched, for instance, by pouring it into an ice-water mixture.

-

The crude product is collected by filtration, washed, and purified.

-

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected NMR and IR data can be predicted based on the structure.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Peaks/Signals |

| ¹H NMR | - Singlet for the methyl ester protons (~3.8-4.0 ppm).- Two doublets for the two protons on the pyridine ring (in the aromatic region, likely deshielded due to the electron-withdrawing groups).- A broad singlet for the N-H proton. |

| ¹³C NMR | - Signal for the methyl ester carbon (~50-55 ppm).- Signals for the carbonyl carbons of the ester and the pyridone ring (~160-170 ppm).- Signals for the sp² carbons of the pyridine ring, with the carbon bearing the iodine atom showing a characteristic shift. |

| IR Spectroscopy | - N-H stretching vibration (~3200-3400 cm⁻¹).- C=O stretching vibrations for the ester and the pyridone ring (~1650-1750 cm⁻¹).- C=C and C-N stretching vibrations in the fingerprint region. |

Biological Activity and Drug Development Potential

The 2-pyridone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[8][9] Derivatives of 2-pyridone have demonstrated a wide range of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[9]

The introduction of an iodine atom can significantly modulate the biological activity of a molecule. Halogen bonding can play a crucial role in ligand-receptor interactions, potentially enhancing binding affinity and selectivity. Furthermore, the iodo-substituent can serve as a handle for further synthetic modifications, such as cross-coupling reactions, to generate a library of analogs for structure-activity relationship (SAR) studies.

Potential Signaling Pathway Involvement

Given the diverse activities of 2-pyridone derivatives, Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate could potentially interact with various cellular signaling pathways. For instance, many kinase inhibitors feature a pyridone core that interacts with the hinge region of the kinase domain.

Conclusion

Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate represents a molecule of significant interest for chemical and pharmaceutical research. While specific data on its synthesis and properties are scarce, this guide provides a solid foundation based on established chemical principles and data from related compounds. The proposed synthetic route offers a practical approach for its preparation, and the inherent biological potential of the 2-pyridone scaffold, enhanced by the presence of an iodine substituent, makes it a compelling target for further investigation in drug discovery programs. Future research should focus on the successful synthesis and characterization of this compound, followed by screening for various biological activities to unlock its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. diva-portal.org [diva-portal.org]

- 4. Synthesis of 2-pyridones [bristol.ac.uk]

- 5. 2-Pyridone synthesis [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. WO2010121904A1 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]

- 8. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate

Introduction: The Significance of the 2-Pyridone Scaffold

The 2-pyridone motif is a privileged heterocyclic structure in medicinal chemistry and materials science. Its unique electronic properties, arising from the tautomeric relationship between the pyridone and hydroxypyridine forms, coupled with its ability to act as both a hydrogen bond donor and acceptor, make it a versatile scaffold.[1] Derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid, in particular, are of significant interest as complexing agents and as precursors for pharmaceuticals.[2][3] This guide focuses on a specific, functionalized derivative: Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate . The introduction of an iodine atom at the C5 position and a methyl ester at the C3 position creates a highly valuable and versatile intermediate for organic synthesis, particularly for researchers in drug development. The iodo group serves as an excellent handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the facile introduction of diverse molecular complexity, while the methyl ester provides a site for further modification or can be hydrolyzed to the corresponding carboxylic acid.

Section 1: Core Physicochemical Properties

A precise understanding of a compound's physical properties is the foundation of its application in research. These parameters dictate choices for reaction conditions, purification methods, and formulation strategies.

Molecular Identity and Key Data

The fundamental properties of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate are summarized below. This data is essential for stoichiometric calculations, spectroscopic analysis, and safety assessments.

| Property | Value | Source |

| IUPAC Name | Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate | N/A |

| CAS Number | 116387-40-7 | [4][5] |

| Molecular Formula | C₇H₆INO₃ | [4] |

| Molecular Weight | 279.03 g/mol | [4] |

| Appearance | Expected to be a solid (crystalline or powder) | [6] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [4] |

Chemical Structure

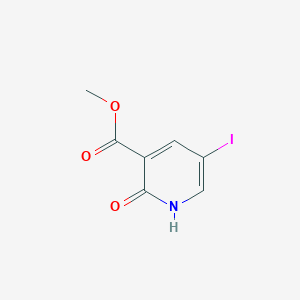

The structural arrangement of atoms and functional groups dictates the molecule's reactivity and intermolecular interactions. The diagram below illustrates the key features of the target compound.

Caption: Chemical structure of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate.

Section 2: Spectroscopic Profile (The Molecular Fingerprint)

-

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the protons on the pyridine ring, the N-H proton, and the methyl ester protons. In a solvent like DMSO-d₆, the N-H proton would likely appear as a broad singlet at a high chemical shift (>11 ppm). The two aromatic protons on the pyridine ring (at C4 and C6) would appear as distinct signals, likely doublets due to coupling with each other, in the aromatic region (7-9 ppm). The methyl ester protons would be a sharp singlet around 3.8 ppm.[10]

-

¹³C NMR (Carbon NMR): The carbon spectrum will show seven distinct signals. The carbonyl carbon of the pyridone (C2) and the ester carbonyl (C=O) will be the most downfield signals, typically >160 ppm. The carbons of the pyridine ring will appear in the 100-150 ppm range, with the carbon attached to the iodine (C5) showing a significant upfield shift compared to its non-iodinated analog due to the heavy atom effect. The methyl ester carbon will be found around 50-55 ppm.[9][10]

-

IR (Infrared) Spectroscopy: Key vibrational frequencies are expected to confirm the presence of the main functional groups. A strong absorption band around 1650-1680 cm⁻¹ would correspond to the C=O stretch of the pyridone ring.[9] Another strong band around 1700-1730 cm⁻¹ would indicate the C=O stretch of the methyl ester. A broad absorption in the 3100-3400 cm⁻¹ region would be characteristic of the N-H stretch.[11]

-

Mass Spectrometry (MS): The molecular ion peak ([M]+) in an EI-MS spectrum would be expected at m/z 279. High-resolution mass spectrometry (HRMS) would provide an exact mass measurement confirming the molecular formula C₇H₆INO₃.[10]

Section 3: Synthesis and Mechanistic Insights

The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives often involves the cyclization of functionalized precursors.[2][12] A common and effective strategy involves the reaction of an enamine derivative of a 1,3-dicarbonyl compound with an active methylene compound, such as a cyanoacetamide or cyanothioacetamide, in the presence of a base.[3] The resulting pyridone can then be further functionalized.

A Plausible Synthetic Workflow

While a specific protocol for the title compound is not detailed in the provided literature, a logical, multi-step synthesis can be constructed based on established methods for analogous structures. The key is the formation of the 2-pyridone ring followed by iodination and esterification.

Caption: A plausible multi-step synthetic workflow for the target compound.

Causality in Experimental Design

-

Choice of Base in Ring Formation: A base like potassium hydroxide is crucial for deprotonating the active methylene compound, initiating the nucleophilic attack that drives the ring-closing reaction.[12] The choice of ethanol as a solvent is common as it effectively dissolves the reactants and the basic catalyst.[12]

-

Iodination Conditions: The pyridone ring is electron-rich and susceptible to electrophilic aromatic substitution. Reagents like N-Iodosuccinimide (NIS) or Iodine with an oxidizing agent are effective for introducing the iodo group specifically at the C5 position, which is activated by the electron-donating nature of the ring nitrogen and the directing effect of the existing substituents.

-

Esterification Method: Fischer esterification, using an excess of methanol in the presence of a strong acid catalyst like sulfuric acid, is a standard and cost-effective method to convert the carboxylic acid to the methyl ester. The reaction is driven to completion by using one of the reagents in excess.

Section 4: Solubility, Handling, and Storage

Practical laboratory use requires knowledge of a compound's solubility and stability.

-

Solubility Profile: Based on the structure (a polar heterocyclic ring with an ester group), the compound is expected to have limited solubility in water and non-polar solvents like hexanes. It is likely to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderately soluble in chlorinated solvents like dichloromethane and chloroform, as well as alcohols like methanol and ethanol.[6][13] This profile is typical for compounds of this class and is important for choosing solvents for reactions and chromatography.[10]

-

Handling and Safety: The compound is classified as harmful if swallowed and an irritant to the skin and eyes.[4] Therefore, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place, protected from light. For sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

Section 5: Applications in Research and Drug Development

Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate is not an end-product but a strategic building block. Its value lies in the synthetic possibilities unlocked by its functional groups.

-

Scaffold for Medicinal Chemistry: The 2-pyridone core is a key pharmacophore in numerous biologically active molecules. Its ability to mimic the hydrogen bonding patterns of nucleic acid bases has made it a target in antiviral and anticancer research.

-

Intermediate for Cross-Coupling: The C5-iodo group is the most synthetically valuable feature. It provides a reactive site for palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient synthesis of a library of C5-substituted pyridone derivatives. For example:

-

Suzuki Coupling: Reaction with boronic acids to form new C-C bonds, introducing aryl or heteroaryl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Heck Coupling: Reaction with alkenes.

-

These reactions are fundamental in modern drug discovery, enabling the exploration of the chemical space around the pyridone core to optimize potency, selectivity, and pharmacokinetic properties. The 2-oxo-1,2-dihydropyridine-3-carboxylic acid framework itself is recognized as a valuable precursor for drug candidates.[2][12]

Conclusion

Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate is a well-defined chemical entity with a unique combination of physical and chemical properties that make it a highly valuable intermediate for chemical synthesis. Its stable, solid form, coupled with the versatile reactivity of its iodo and ester functional groups, provides researchers, particularly in the field of drug development, with a powerful tool for constructing complex molecular architectures based on the privileged 2-pyridone scaffold. A thorough understanding of its properties, as outlined in this guide, is essential for its safe handling and effective application in the laboratory.

References

- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 2. sciforum.net [sciforum.net]

- 3. researchgate.net [researchgate.net]

- 4. 116387-40-7[Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate]- Acmec Biochemical [acmec.com.cn]

- 5. CAS 116387-40-7 Methyl 5-Iodo-2-oxo-1,2-dihydropyridine-3-carboxylate 116387407 | Chemical e-data Search [en.chem-edata.com]

- 6. chembk.com [chembk.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. irjms.com [irjms.com]

- 12. Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives | MDPI [mdpi.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate is limited in publicly available literature. This guide has been compiled by integrating established synthetic methodologies and by drawing analogies from closely related chemical structures. The experimental protocols and potential biological activities described herein are therefore predictive and intended for research and development purposes.

Core Compound Identification

The IUPAC name for the topic compound is Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate .

Structural Information

| Parameter | Value |

| Molecular Formula | C₇H₆INO₃ |

| Molecular Weight | 295.03 g/mol |

| Canonical SMILES | COC(=O)C1=CC(I)=CN=C1O |

| InChI Key | (Predicted) |

| CAS Number | Not available |

Proposed Synthetic Pathway

A plausible synthetic route to Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate involves a two-step process: first, the synthesis of the parent ester, Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate, followed by regioselective iodination at the C5 position.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate (Parent Ester)

This protocol is adapted from general methods for synthesizing 2-pyridone-3-carboxylates. One common approach involves the condensation of an enamine with an active methylene compound.

-

Materials: Diethyl malonate, acetaldehyde ammonia (or an equivalent), sodium ethoxide, methanol, hydrochloric acid.

-

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

To this, add diethyl malonate and stir.

-

Slowly add acetaldehyde ammonia to the reaction mixture and reflux for 4-6 hours.

-

After cooling, neutralize the mixture with hydrochloric acid to precipitate the crude 2-oxo-1,2-dihydropyridine-3-carboxylic acid.

-

Filter the solid, wash with cold water, and dry.

-

To a suspension of the carboxylic acid in methanol, slowly add thionyl chloride at 0°C.

-

Allow the reaction to warm to room temperature and then reflux for 3-4 hours.

-

Remove the solvent under reduced pressure. The residue is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate.

-

Step 2: Regioselective Iodination at the C5 Position

The iodination of 2-pyridones can be achieved using various reagents, with the C3 and C5 positions being the most susceptible to electrophilic substitution.[1][2][3][4] A radical-based C-H iodination protocol has been shown to be effective for the C5 iodination of pyridones.[1][2][3][4]

-

Materials: Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate, N-Iodosuccinimide (NIS), acetonitrile, trifluoroacetic acid (TFA).

-

Procedure:

-

Dissolve Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate in acetonitrile.

-

Add N-Iodosuccinimide (1.1 equivalents) and a catalytic amount of trifluoroacetic acid.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate.

-

Predicted Physicochemical Properties

The following properties are predicted based on the analysis of structurally similar compounds.

| Property | Predicted Value | Notes |

| Melting Point | 180-200 °C | Halogenated pyridones often have relatively high melting points. |

| Solubility | Soluble in DMSO, DMF, and hot methanol. Sparingly soluble in water and nonpolar solvents. | The polar pyridone core and ester group suggest this solubility profile. |

| ¹H NMR (DMSO-d₆) | δ 11.5-12.5 (s, 1H, NH), 8.0-8.2 (d, 1H, H-6), 7.8-8.0 (d, 1H, H-4), 3.8-3.9 (s, 3H, OCH₃) | Chemical shifts are estimations and may vary. |

| ¹³C NMR (DMSO-d₆) | δ 165 (C=O, ester), 160 (C=O, pyridone), 145 (C-6), 140 (C-4), 115 (C-3), 90 (C-5), 52 (OCH₃) | Chemical shifts are estimations. The C-I signal (C-5) is expected to be significantly upfield. |

| IR (KBr, cm⁻¹) | ~3400 (N-H), ~1720 (C=O, ester), ~1650 (C=O, amide), ~1600 (C=C) | Characteristic vibrational frequencies for the functional groups present. |

Potential Biological and Pharmacological Relevance

While the specific biological activity of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate has not been reported, the 2-pyridone scaffold is a well-established pharmacophore found in numerous bioactive molecules.[5] Derivatives of 2-pyridone have demonstrated a wide range of activities, including antibacterial, antifungal, antiviral, and anticancer properties.[5][6]

Structure-Activity Relationship Insights

The introduction of a halogen at the C5 position of the 2-pyridone ring can significantly influence biological activity. For instance, 5-halo-substituted pyrimidinone nucleosides have shown significant antiherpes activity.[7] Furthermore, 5- and 6-chloro-2-pyridones have been investigated for their antimicrobial and antioxidant activities.[8] The iodine atom in the target molecule could serve as a handle for further functionalization via cross-coupling reactions or may enhance activity through halogen bonding interactions with biological targets.

Caption: Key structural features and their potential influence on bioactivity.

Potential Research Applications

-

Antimicrobial Drug Discovery: The compound could be screened against a panel of bacterial and fungal strains to evaluate its potential as an antimicrobial agent.[8]

-

Antiviral Research: Given the antiviral activity of related 5-halo-pyrimidinones, this compound could be a candidate for antiviral screening, particularly against herpesviruses.[7]

-

Oncology: The 2-pyridone scaffold is present in some anticancer agents.[6] The antiproliferative activity of this compound could be assessed against various cancer cell lines.

-

Synthetic Building Block: The iodo-substituent provides a reactive site for further chemical modifications, such as Suzuki or Sonogashira cross-coupling reactions, to generate a library of novel compounds for high-throughput screening.

Conclusion

Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate is a functionalized 2-pyridone with potential for applications in medicinal chemistry and drug discovery. While direct experimental data is scarce, this guide provides a robust framework based on established chemical principles and data from analogous structures. The proposed synthetic route is feasible, and the predicted properties offer a starting point for further investigation. The rich biological activity profile of the 2-pyridone class of compounds suggests that the title compound is a promising candidate for future research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]

- 4. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. daneshyari.com [daneshyari.com]

- 7. Synthesis and biological activities of 2-pyrimidinone nucleosides. 2. 5-Halo-2-pyrimidinone 2'-deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Unlocking the Biological Potential of 2-Pyridones: Synthesis, Antioxidant and Antimicrobial Activity of N-Phenacylated 5/6-Chloro-2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its chemical identity, synthesis, and currently understood biological potential, based on available scientific literature.

Chemical Identity and Nomenclature

Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate is a substituted pyridinone derivative. Due to tautomerism, it can exist in both the keto (2-oxo) and enol (2-hydroxy) forms. Consequently, it is frequently referred to by several alternative names in chemical literature and commercial catalogs.

Primary Name: Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate

Alternative Names:

-

2-Hydroxy-5-iodo-nicotinic acid methyl ester[1]

-

Methyl 5-iodo-2-oxo-1,2-dihydro-3-pyridinecarboxylate

-

5-Iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid methyl ester

CAS Number: 116387-40-7

Chemical Structure:

Caption: Chemical structure of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. This data is essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₇H₆INO₃ | |

| Molecular Weight | 279.03 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 199-201 °C | |

| CAS Number | 116387-40-7 |

Synthesis Protocol

The synthesis of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate is typically achieved through the iodination of the corresponding pyridinone precursor. A general and widely cited experimental protocol is detailed below.

Reaction Scheme:

Caption: Synthetic workflow for the iodination of the pyridinone precursor.

Detailed Experimental Protocol:

-

Dissolution: Dissolve Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate (1 equivalent) in dichloromethane (DCM).[1][2]

-

Addition of Iodinating Agent: Add N-Iodosuccinimide (NIS) (1.5-2 equivalents) to the solution at room temperature.[1][2]

-

Reaction: Heat the reaction mixture to reflux and maintain for approximately 16 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC).[1][2]

-

Work-up:

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Add ethyl acetate to the residue and heat under reflux for a short period.

-

Cool the mixture and collect the resulting precipitate by filtration.

-

-

Purification: The collected solid can be further purified by recrystallization if necessary.

Quantitative Data from Synthesis:

| Parameter | Value | Reference |

| Starting Material | Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate (20 g) | [1][2] |

| Reagent | N-Iodosuccinimide (NIS) (38 g) | [1][2] |

| Solvent | Dichloromethane (500 mL) | [1][2] |

| Reaction Time | 16 hours | [1][2] |

| Yield | 30 g (81%) | [1][2] |

Characterization Data:

Potential Biological and Therapeutic Applications

While specific biological activity data for Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate is limited in publicly available literature, the broader class of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives has been investigated for various therapeutic applications. These studies suggest potential avenues for future research into the iodo-substituted analog.

Derivatives of this scaffold have been explored for their potential as:

-

Anticancer Agents: Several studies have reported the synthesis and evaluation of novel 2-oxo-1,2-dihydropyridine-3-carboxylate derivatives with antiproliferative activity against various cancer cell lines. The mechanism of action for some of these derivatives is believed to involve the induction of apoptosis.

-

Antimicrobial Agents: The pyridinone core is a feature of interest in the development of new antibacterial and antifungal compounds. Research in this area is ongoing, with some derivatives showing promising activity.

It is important to note that the presence and position of the iodine atom on the pyridine ring can significantly influence the biological activity, potency, and pharmacokinetic properties of the molecule. Further in-vitro and in-vivo studies are required to elucidate the specific biological profile of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate.

Future Directions

The available data indicates that Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate is a readily synthesizable compound. Given the established biological activities of the parent scaffold, this iodo-derivative represents a valuable candidate for further investigation.

Recommended areas for future research include:

-

Screening for Biological Activity: Comprehensive screening against a panel of cancer cell lines and microbial strains to determine its cytotoxic and antimicrobial potential.

-

Enzyme Inhibition Assays: Evaluation of its inhibitory activity against various enzymes, particularly those relevant to cancer and infectious diseases.

-

Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying any observed biological activity, including potential interactions with signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of further derivatives to understand the role of the iodo-substituent and other structural modifications on biological activity.

This technical guide serves as a foundational resource for researchers interested in Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate. The provided information on its identity, synthesis, and the biological potential of its structural class should facilitate further exploration and drug development efforts.

References

An In-Depth Technical Guide to Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate, a key heterocyclic building block in medicinal chemistry. While the specific historical discovery of this compound is not extensively documented in dedicated literature, its importance lies in its role as a crucial intermediate in the synthesis of complex pharmacologically active molecules. This document details the first publicly available, detailed synthetic protocol, its physicochemical properties, and its likely application in drug discovery programs. The synthesis involves the direct iodination of its pyridinone precursor, a reaction that is both efficient and scalable.

Introduction and Historical Context

Physicochemical Properties

A summary of the known physicochemical properties of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate is presented in the table below. This data is essential for its use in synthetic protocols and for the characterization of its derivatives.

| Property | Value | Reference |

| Molecular Formula | C₇H₆INO₃ | [1] |

| Molecular Weight | 279.03 g/mol | [1] |

| CAS Number | 116387-40-7 | [1] |

| Appearance | Light yellow to yellow solid | [1] |

| Melting Point | 199-201 °C | [1] |

| Boiling Point (Predicted) | 362.2 ± 42.0 °C | [1] |

| Density (Predicted) | 1.98 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 8.20 ± 0.10 | [1] |

| Storage Temperature | 2-8°C (protect from light) | [1] |

Synthesis

The most direct and commonly cited method for the preparation of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate is through the electrophilic iodination of its non-iodinated precursor, Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate.

Synthetic Pathway

The overall synthetic transformation is depicted below:

Caption: Synthetic route to Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate.[2]

Materials:

-

Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate (20 g)

-

N-Iodosuccinimide (NIS) (38 g)

-

Dichloromethane (CH₂Cl₂) (500 mL)

-

Ethyl acetate (200 mL)

Procedure:

-

In a suitable reaction vessel, dissolve Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate (20 g) in dichloromethane (500 mL) at room temperature.

-

To this solution, add N-iodosuccinimide (NIS, 38 g).

-

Heat the reaction mixture to reflux and maintain for 16 hours.

-

After the reaction is complete, remove the solvent by rotary evaporation.

-

To the resulting residue, add ethyl acetate (200 mL) and heat the mixture under reflux for 2 hours.

-

Cool the mixture. The insoluble solid product will precipitate.

-

Collect the solid by filtration to afford the target product, Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate (30 g, 81% yield), as a white solid.[2]

Characterization Data:

-

¹H NMR (300 MHz, CDCl₃): δ 3.97 (s, 3H), 8.33 (brs, 1H), 8.43 (d, J=2.4Hz, 1H).[2]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and workup of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate.

Caption: Workflow for the synthesis of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate.

Applications in Drug Discovery

The utility of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate in drug discovery stems from the presence of the iodine atom, which serves as a key functional group for introducing molecular diversity. The primary application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of derivatives with potentially diverse biological activities.

The logical relationship for its application in a drug discovery workflow is illustrated below.

Caption: Role in a typical drug discovery pipeline.

Conclusion

Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate is a valuable and versatile intermediate in synthetic and medicinal chemistry. While its initial discovery is not well-documented, its synthetic accessibility via a straightforward iodination protocol makes it a readily available building block for the synthesis of more complex molecules. Its primary utility lies in its application in cross-coupling reactions, which enables the rapid generation of diverse chemical libraries for drug discovery programs. This guide provides the essential technical information for researchers to effectively utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Chemical Stability of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate is a heterocyclic compound featuring a 2-pyridone nucleus, a structure of significant interest in medicinal chemistry due to its diverse biological activities.[1][2][3][4] The 2-pyridone scaffold is a privileged structure found in numerous bioactive natural products and FDA-approved drugs.[2][3] The physicochemical properties of these molecules, including their metabolic stability, aqueous solubility, and ability to act as hydrogen bond donors and acceptors, make them attractive candidates in drug discovery.[1][2][3]

The presence of an iodine substituent and a methyl ester group on the 2-pyridone ring of the title compound introduces specific chemical characteristics that influence its stability. Understanding the chemical stability of this molecule is crucial for its development as a potential therapeutic agent, as it impacts formulation, storage, and in vivo behavior.[5][6][7] This guide provides a comprehensive overview of the predicted chemical stability of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate, based on the known chemistry of its constituent functional groups and general principles of drug degradation. It outlines potential degradation pathways and provides standardized protocols for experimental stability assessment.

Predicted Chemical Stability and Degradation Pathways

The primary sites susceptible to degradation are the ester linkage (hydrolysis), the carbon-iodine bond (photolytic or reductive cleavage), and the pyridone ring itself (oxidation).

Data Presentation: Predicted Degradation Profile

The following table summarizes the anticipated stability of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines for forced degradation studies.[5][6][7]

| Stress Condition | Predicted Stability | Potential Degradation Products | Rationale |

| Acidic Hydrolysis | Susceptible | 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid and Methanol | The methyl ester is prone to hydrolysis under acidic conditions. |

| Basic Hydrolysis | Highly Susceptible | Carboxylate salt of 5-iodo-2-oxo-1,2-dihydropyridine and Methanol | Ester hydrolysis is typically faster under basic conditions. The 2-pyridone amide bond may also be susceptible to hydrolysis under harsh basic conditions. |

| Oxidation | Potentially Susceptible | N-oxides, hydroxylated derivatives, or ring-opened products. | The pyridine ring system can be susceptible to oxidation, although the electron-withdrawing groups may offer some protection.[9] |

| Photochemical Degradation | Susceptible | De-iodinated product (Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate) and other radical-mediated products. | The carbon-iodine bond is known to be photolabile and can undergo homolytic cleavage upon exposure to UV light.[10][11] |

| Thermal Degradation | Likely Stable at moderate temperatures | Decomposition at high temperatures, potential for decarboxylation or other complex reactions. | Solid-state stability is generally good for crystalline organic compounds, but elevated temperatures can induce degradation.[5] |

Experimental Protocols for Forced Degradation Studies

To experimentally determine the chemical stability of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate, a series of forced degradation studies should be conducted.[5][6][7] The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being overly complex. A stability-indicating analytical method, typically high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS), is essential for these studies.[5][6]

General Procedure for Stress Testing

-

Sample Preparation: Prepare a stock solution of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined below. A control sample, protected from stress, should be analyzed concurrently.

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating HPLC method.

-

Peak Analysis: Compare the chromatograms of the stressed samples to the control. Identify and quantify the parent compound and any degradation products. Mass spectrometry can be used to elucidate the structure of the degradation products.[7]

Specific Protocols

-

Acidic Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid.

-

Incubate the mixture at a controlled temperature (e.g., 60 °C).

-

Analyze samples at various time points (e.g., 2, 6, 24, and 48 hours).

-

Before injection, neutralize the sample with an equivalent amount of base (e.g., 0.1 M to 1 M sodium hydroxide).

-

-

Basic Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide.

-

Incubate at room temperature or a slightly elevated temperature (e.g., 40 °C).

-

Analyze samples at shorter time intervals due to expected faster degradation (e.g., 30 minutes, 1, 2, and 6 hours).

-

Neutralize the sample with an equivalent amount of acid (e.g., 0.1 M to 1 M hydrochloric acid) before analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%).

-

Keep the mixture at room temperature and protect from light.

-

Analyze samples at various time points (e.g., 2, 6, 24, and 48 hours).

-

-

Photostability Testing:

-

Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze both the light-exposed and dark control samples.

-

-

Thermal Degradation:

-

Store the solid compound in a controlled temperature oven (e.g., 80 °C).

-

Analyze samples at various time points (e.g., 1, 7, and 14 days).

-

For solution stability, heat the stock solution at a controlled temperature (e.g., 60-80 °C) and analyze at various time points.

-

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Caption: Workflow for Forced Degradation Studies.

Predicted Degradation Pathways

The following diagrams illustrate the predicted major degradation pathways for Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate.

A. Hydrolytic Degradation

Caption: Predicted Hydrolysis Pathway.

B. Photochemical Degradation

Caption: Predicted Photodegradation Pathway.

Conclusion

The chemical stability of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate is a critical parameter for its potential development as a pharmaceutical agent. Based on its chemical structure, the molecule is predicted to be susceptible to hydrolysis (both acidic and basic), photodegradation (de-iodination), and potentially oxidation. The provided experimental protocols offer a standardized approach to rigorously evaluate these degradation pathways and identify the resulting degradants. The insights gained from such studies are fundamental for developing a stable formulation, defining appropriate storage conditions, and ensuring the safety and efficacy of the compound throughout its lifecycle.[5][7]

References

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. onyxipca.com [onyxipca.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 9. researchgate.net [researchgate.net]

- 10. The photochemistry of iodo, methyl and thiomethyl substituted aryl azides in toluene solution and frozen polycrystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate. Due to the limited availability of precise quantitative solubility data for this compound in the public domain, this document focuses on providing detailed experimental protocols for its determination. Understanding the solubility of this compound is crucial for various stages of research and development, including reaction optimization, purification, formulation, and biological screening. This guide outlines both qualitative and quantitative methods for solubility assessment, offering a practical framework for researchers to generate reliable solubility data for Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate in a range of organic solvents.

Introduction to Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate

Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate is a heterocyclic organic compound. Its structure, featuring a substituted pyridinone ring, suggests potential applications in medicinal chemistry and materials science. The solubility of this compound in various organic solvents is a fundamental physicochemical property that dictates its handling, reactivity, and bioavailability.

Compound Structure:

Caption: Chemical structure of the target compound.

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like."[1] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[1] The solubility of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate will depend on the interplay of its functional groups (an ester, a lactam, an iodine atom) with the properties of the organic solvent, such as polarity, hydrogen bonding capacity, and dielectric constant.

Given its structure, the compound possesses both polar (the pyridinone ring, the ester group) and non-polar (the methyl group, the iodine atom) characteristics. Therefore, its solubility is expected to vary across a range of organic solvents.

Experimental Protocols for Solubility Determination

The absence of readily available solubility data necessitates experimental determination. Below are detailed protocols for qualitative and quantitative solubility assessment.

Qualitative Solubility Testing

This is a rapid method to estimate solubility and is useful for selecting appropriate solvents for reactions, chromatography, and recrystallization.[2][3]

Objective: To visually assess whether the compound is soluble, partially soluble, or insoluble in a given solvent at room temperature.

Materials:

-

Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate

-

A selection of organic solvents (e.g., DMSO, DMF, ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexanes)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Weigh approximately 1-5 mg of the compound into a small, clean, and dry test tube.[2]

-

Add the selected organic solvent dropwise (e.g., 0.1 mL at a time) to the test tube.

-

After each addition, vortex the tube vigorously for 30-60 seconds to facilitate dissolution.

-

Observe the mixture against a contrasting background.

-

Continue adding the solvent up to a total volume of 1 mL.

-

Record the observations as:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially soluble: Some of the solid dissolves, but a solid residue remains.

-

Insoluble: The solid does not appear to dissolve at all.

-

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[4]

Objective: To determine the maximum concentration of the compound that dissolves in a specific solvent at a given temperature to reach equilibrium.

Materials:

-

Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate

-

Selected organic solvents

-

Scintillation vials or flasks with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of the compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly and place them in a shaking incubator set at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.[4]

-

After incubation, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC or UV-Vis spectroscopy.[5] A pre-established calibration curve for the compound is necessary for accurate quantification.

Caption: Workflow for the shake-flask solubility determination method.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to allow for easy comparison between different solvents.

Table 1: Solubility of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate at 25 °C

| Organic Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | 47.2 | Data to be determined | Data to be determined |

| N,N-Dimethylformamide (DMF) | 36.7 | Data to be determined | Data to be determined |

| Acetonitrile | 37.5 | Data to be determined | Data to be determined |

| Methanol | 32.7 | Data to be determined | Data to be determined |

| Ethanol | 24.5 | Data to be determined | Data to be determined |

| Acetone | 20.7 | Data to be determined | Data to be determined |

| Dichloromethane (DCM) | 9.1 | Data to be determined | Data to be determined |

| Ethyl Acetate | 6.0 | Data to be determined | Data to be determined |

| Toluene | 2.4 | Data to be determined | Data to be determined |

| Hexanes | 1.9 | Data to be determined | Data to be determined |

Solvent Selection for Recrystallization

The process of recrystallization is a powerful technique for the purification of solid organic compounds and relies heavily on the differential solubility of the compound in a hot versus a cold solvent.[6][7] An ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at room temperature or below.[6]

General Guidance for Solvent Selection:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The presence of the N-H and C=O groups in the pyridinone ring suggests potential for hydrogen bonding, which may lead to good solubility in these solvents, especially when heated.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents are generally good at dissolving a wide range of organic compounds.[8] Given the compound's polarity, it is likely to be soluble in these solvents.

-

Less Polar Solvents (e.g., Dichloromethane, Ethyl Acetate): The overall polarity of the molecule will determine its solubility in these mid-polarity solvents.

-

Non-Polar Solvents (e.g., Toluene, Hexanes): Due to the polar functional groups, the compound is expected to have low solubility in non-polar solvents. These may be useful as anti-solvents in a co-solvent recrystallization system.[9]

Caption: General workflow for recrystallization.

Conclusion

References

- 1. chem.ws [chem.ws]

- 2. researchgate.net [researchgate.net]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. sciencemadness.org [sciencemadness.org]

- 9. Reagents & Solvents [chem.rochester.edu]

Unlocking the Potential of 2-Pyridones: A Theoretical and Computational Guide

For Researchers, Scientists, and Drug Development Professionals

The substituted 2-pyridone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds. Its unique electronic and structural properties make it a versatile template for designing novel therapeutics. This in-depth technical guide delves into the theoretical properties of substituted 2-pyridones, offering a comprehensive overview of the computational methodologies used to predict their behavior and guide drug discovery efforts. By understanding the intricate interplay of molecular structure and biological activity, researchers can more effectively design and optimize 2-pyridone-based drug candidates.

Quantum Chemical Calculations: Elucidating Electronic and Structural Properties

Density Functional Theory (DFT) has become an indispensable tool for investigating the fundamental properties of molecular systems. For substituted 2-pyridones, DFT calculations provide invaluable insights into their geometry, electronic structure, and reactivity. These calculations are crucial for understanding how different substituents influence the overall characteristics of the 2-pyridone core.

Molecular Geometry

The precise arrangement of atoms in a molecule dictates its interaction with biological targets. DFT calculations, particularly using the B3LYP functional with a 6-31G(d,p) basis set, can accurately predict bond lengths and angles. This information is vital for building accurate 3D models for further computational studies like molecular docking.

Table 1: Calculated Molecular Geometry of 2-Pyridone and Substituted Analogs (B3LYP/6-31G(d,p))

| Compound | Bond | Bond Length (Å) | Bond Angle (°) |

| 2-Pyridone | N1-C2 | 1.385 | C6-N1-C2 |

| C2=O7 | 1.245 | N1-C2-C3 | |

| N1-C6 | 1.378 | C2-C3-C4 | |

| C5-C6 | 1.371 | C4-C5-C6 | |

| 5-Chloro-2-pyridone | N1-C2 | 1.383 | C6-N1-C2 |

| C2=O7 | 1.247 | N1-C2-C3 | |

| C4-C5 | 1.389 | C2-C3-C4 | |

| C5-Cl8 | 1.735 | C4-C5-Cl8 | |

| 5-Nitro-2-pyridone | N1-C2 | 1.381 | C6-N1-C2 |

| C2=O7 | 1.250 | N1-C2-C3 | |

| C4-C5 | 1.392 | C2-C3-C4 | |

| C5-N8 | 1.468 | C4-C5-N8 |

Electronic Properties

The distribution of electrons within a molecule is fundamental to its reactivity and intermolecular interactions. Mulliken population analysis, derived from DFT calculations, provides an estimation of the partial atomic charges.[1][2] These charges can highlight regions of the molecule that are likely to engage in electrostatic interactions with a biological target.

Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's chemical reactivity and kinetic stability.[3][4] A small HOMO-LUMO gap suggests that a molecule is more reactive and can more readily participate in chemical reactions.[4]

Table 2: Calculated Electronic Properties of 2-Pyridone and Substituted Analogs (B3LYP/6-31G(d,p))

| Compound | Atom | Mulliken Charge | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-Pyridone | N1 | -0.452 | -6.78 | -0.25 | 6.53 |

| C2 | 0.489 | ||||

| O7 | -0.431 | ||||

| 5-Chloro-2-pyridone | N1 | -0.448 | -7.02 | -0.89 | 6.13 |

| C2 | 0.495 | ||||

| O7 | -0.425 | ||||

| Cl8 | -0.089 | ||||

| 5-Nitro-2-pyridone | N1 | -0.435 | -7.85 | -2.11 | 5.74 |

| C2 | 0.512 | ||||

| O7 | -0.410 | ||||

| N8 | 0.654 |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[5] By identifying the key molecular descriptors that influence a compound's potency, QSAR models can be used to predict the activity of novel, untested molecules, thereby prioritizing synthetic efforts.

Molecular Descriptors

A wide range of molecular descriptors can be calculated to capture different aspects of a molecule's physicochemical properties. These are broadly categorized as:

-

Topological descriptors: Describe the connectivity of atoms in a molecule.

-

Geometrical descriptors: Relate to the 3D shape and size of the molecule.

-

Electronic descriptors: Characterize the electronic properties, such as partial charges and dipole moments.

-

Hydrophobic descriptors: Quantify the lipophilicity of the molecule, which influences its absorption and distribution.

Table 3: Key Molecular Descriptors for QSAR Analysis of Substituted 2-Pyridones

| Descriptor | Description | Typical Value Range for 2-Pyridone Analogs |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | 95 - 350 g/mol |

| LogP | The logarithm of the partition coefficient between octanol and water, a measure of lipophilicity. | 0.5 - 4.0 |

| Topological Polar Surface Area (TPSA) | The sum of the surface areas of polar atoms in a molecule, which correlates with hydrogen bonding potential and membrane permeability. | 40 - 90 Ų |

| Number of Rotatable Bonds | The count of bonds that allow for free rotation, indicating molecular flexibility. | 0 - 8 |

| Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms (N, O). | 1 - 3 |

| Hydrogen Bond Acceptors | The number of electronegative atoms (N, O) with lone pairs. | 1 - 5 |

| Molar Refractivity (MR) | A measure of the volume occupied by a molecule and its polarizability. | 25 - 90 cm³/mol |

Molecular Docking: Predicting Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] In drug discovery, it is used to predict how a small molecule (ligand), such as a substituted 2-pyridone, binds to the active site of a target protein. This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for binding affinity.

The following diagram illustrates a typical workflow for a molecular docking study.

Caption: A generalized workflow for molecular docking studies.

Experimental Protocols

Detailed Protocol for DFT Calculations using Gaussian

This protocol outlines the general steps for performing a geometry optimization and frequency calculation for a substituted 2-pyridone using the Gaussian software package.

-

Molecule Building:

-

Construct the 3D structure of the substituted 2-pyridone using a molecular modeling program (e.g., GaussView, Avogadro).

-

Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., UFF).

-

-

Input File Generation:

-

Open the optimized structure in a text editor or the graphical interface of the computational chemistry package.

-

Set up the calculation with the following keywords in the route section: #p B3LYP/6-31G(d,p) Opt Freq.

-

B3LYP: Specifies the Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional.

-

6-31G(d,p): Defines the basis set with polarization functions on heavy atoms (d) and hydrogen atoms (p).

-

Opt: Requests a geometry optimization.

-

Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies).

-

-

Specify the charge (usually 0) and spin multiplicity (usually 1 for a singlet state) of the molecule.

-

Provide the Cartesian coordinates of all atoms.

-

-

Execution and Analysis:

-

Submit the input file to the Gaussian program for calculation.

-

Upon completion, analyze the output file to:

-

Confirm successful convergence of the optimization.

-

Verify the absence of imaginary frequencies.

-

Extract the optimized bond lengths, bond angles, and dihedral angles.

-

Obtain the Mulliken atomic charges.

-

Record the energies of the HOMO and LUMO.

-

-

The following diagram illustrates the logical flow of a typical DFT calculation.

Caption: A step-by-step workflow for performing DFT calculations.

Detailed Protocol for Molecular Docking using AutoDock Vina

This protocol provides a step-by-step guide for docking a substituted 2-pyridone ligand to a target protein using AutoDock Vina.[7]

-

Preparation of the Receptor (Protein):

-

Download the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Open the PDB file in a molecular visualization tool (e.g., PyMOL, Chimera, AutoDockTools).

-

Remove all non-essential molecules, such as water, ions, and co-crystallized ligands.

-

Add polar hydrogens to the protein structure.

-

Assign partial charges (e.g., Kollman charges).

-

Save the prepared receptor in the PDBQT format.

-

-

Preparation of the Ligand (Substituted 2-Pyridone):

-

Obtain the 3D structure of the ligand, for instance, from a DFT optimization.

-

Open the ligand file in AutoDockTools.

-

Detect the rotatable bonds.

-

Assign Gasteiger charges.

-

Save the prepared ligand in the PDBQT format.

-

-

Grid Box Generation:

-

Load the prepared receptor (PDBQT file) into AutoDockTools.

-

Define the search space for docking by creating a grid box that encompasses the active site of the protein. The dimensions and center of the grid box should be adjusted to cover the entire binding pocket.

-

-

Docking Execution:

-

Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

-

Run AutoDock Vina from the command line, providing the configuration file as input: vina --config conf.txt --log log.txt.

-

-

Analysis of Results:

-

The output file will contain the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

-

Visualize the docked poses in a molecular graphics program to analyze the key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the receptor.

-

By integrating these theoretical and computational approaches, researchers can gain a deeper understanding of the structure-property and structure-activity relationships of substituted 2-pyridones. This knowledge is paramount for the rational design of more potent and selective drug candidates, ultimately accelerating the drug discovery and development process.

References

An In-depth Technical Guide to Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document details its physicochemical properties, a verified synthesis protocol, and discusses its potential therapeutic context based on the activities of related compounds.

Core Compound Data

Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate is a substituted pyridinone derivative. The incorporation of an iodine atom at the C5 position and a methyl carboxylate group at the C3 position of the 2-oxo-1,2-dihydropyridine core makes it a valuable scaffold for further chemical modifications and a candidate for biological screening.

| Property | Value | Source |

| IUPAC Name | Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate | N/A |

| CAS Number | 116387-40-7 | [1] |

| Molecular Formula | C₇H₆INO₃ | [1] |

| Molecular Weight | 279.03 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [2] |

| Melting Point | 199-201 °C | [2] |

| Storage | 2-8°C, protect from light | [2] |

Experimental Protocols

Synthesis of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate